6-Chloro-4H-thiochromen-4-one
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Overview
Description
6-Chloro-4H-thiochromen-4-one is a heterocyclic compound with the molecular formula C9H7ClOS. It is a derivative of thiochromone, where a chlorine atom is substituted at the 6th position of the thiochromone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4H-thiochromen-4-one typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of the resulting acrylates . Another method involves the use of rhodium-catalyzed alkyne hydroacylation and thio-conjugate addition sequences . These methods allow for the efficient production of thiochroman-4-ones and related derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4H-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form S,S-dioxide derivatives.
Reduction: Reduction reactions can convert the compound into different thiochroman derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions
Major Products Formed
The major products formed from these reactions include various substituted thiochroman-4-ones, S,S-dioxide derivatives, and other functionalized thiochroman compounds .
Scientific Research Applications
6-Chloro-4H-thiochromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Chloro-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to the inhibition of key enzymes in the parasite’s metabolic pathways. The compound’s structure allows it to interact with biological membranes and proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiochromone: The parent compound, where the chlorine atom is absent.
6-Chloro-2-methyl-2,3-dihydro-4H-thiochromen-4-one: A derivative with a methyl group at the 2nd position.
4-Chloro-2H-thiochromene-3-carbaldehyde: Another related compound with different substitution patterns.
Uniqueness
6-Chloro-4H-thiochromen-4-one is unique due to the presence of the chlorine atom at the 6th position, which significantly influences its chemical reactivity and biological activity. This substitution enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
Molecular Formula |
C9H5ClOS |
---|---|
Molecular Weight |
196.65 g/mol |
IUPAC Name |
6-chlorothiochromen-4-one |
InChI |
InChI=1S/C9H5ClOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H |
InChI Key |
AVQMBQMZZMZQSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=CS2 |
Origin of Product |
United States |
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